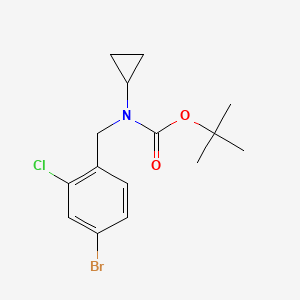
Tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate
Descripción general
Descripción
Tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate is a chemical compound with the molecular formula C₁₈H₁₇BrClNO₃ . Its average mass is approximately 410.690 Da . The compound’s structure consists of a tert-butyl group attached to a carbamate moiety, which in turn is linked to a 4-bromo-2-chlorobenzyl group. Let’s explore further.
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis of Carbocyclic Analogues of Nucleotides : Tert-butyl carbamates, like the compound , have been used as intermediates in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are important in the field of biochemistry and pharmaceuticals (Ober, Marsch, Harms, & Carell, 2004).
Preparation of Heterocyclic Compounds : Studies show that tert-butyl carbamates can be used to prepare heterocyclic compounds like thieno[3,2-b]pyrroles, which have applications in materials science and organic electronics (Brugier, Outurquin, & Paulmier, 2001).
Catalysis and Chemical Reactions : These compounds are also significant in catalysis and chemical reactions, such as in the preparation of hexahydroindolinones via Diels‐Alder reactions, which are crucial in organic synthesis (Padwa, Brodney, & Lynch, 2003).
Synthesis of Insecticide Analogues : In agricultural chemistry, tert-butyl carbamates are used to synthesize analogues of insecticides like Imidacloprid and Thiacloprid, showcasing their importance in developing new pest control agents (Brackmann et al., 2005).
Development of Antimicrobial Agents : They have been used in the synthesis of phenyl azetidines, which are investigated for their potential antimicrobial properties (Doraswamy & Ramana, 2013).
Carbon Dioxide Fixation : Research has demonstrated their use in cyclizative atmospheric CO2 fixation, which is significant in the context of environmental chemistry (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).
Structural Studies and Crystallography : These compounds have been used in structural studies and crystallography to understand molecular interactions, which is essential for the design of new materials and drugs (Baillargeon et al., 2017).
Propiedades
IUPAC Name |
tert-butyl N-[(4-bromo-2-chlorophenyl)methyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrClNO2/c1-15(2,3)20-14(19)18(12-6-7-12)9-10-4-5-11(16)8-13(10)17/h4-5,8,12H,6-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIOQCNAGXWTCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=C(C=C(C=C1)Br)Cl)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 8-cyano-2-((4-fluorophenylthio)methyl)-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408133.png)
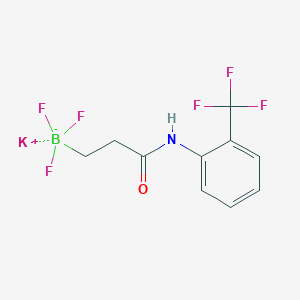
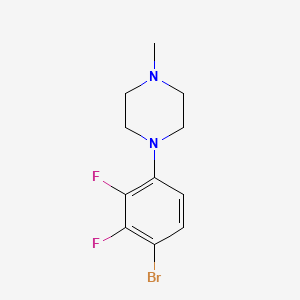
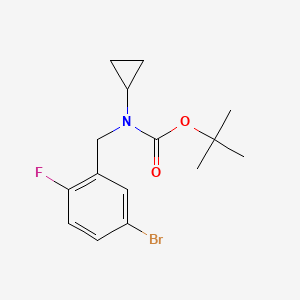

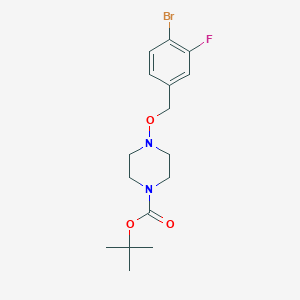
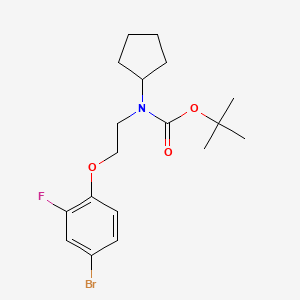
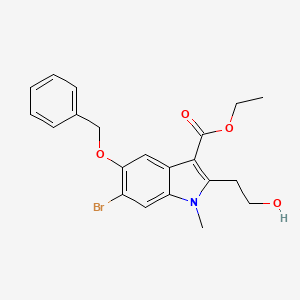
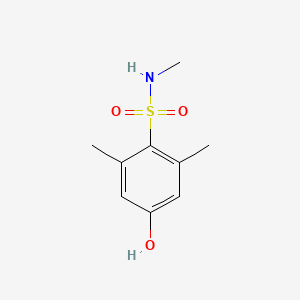
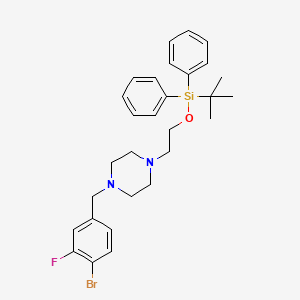
![1H-Pyrazole, 1-[(2-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1408149.png)

![methyl 4-amino-1-benzyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B1408155.png)